5-(3,5-Dibromophenyl)-2,2'-bithiophene 5-(3,5-Dibromophenyl)-2,2'-bithiophene
Brand Name: Vulcanchem
CAS No.: 651329-37-2
VCID: VC16794475
InChI: InChI=1S/C14H8Br2S2/c15-10-6-9(7-11(16)8-10)12-3-4-14(18-12)13-2-1-5-17-13/h1-8H
SMILES:
Molecular Formula: C14H8Br2S2
Molecular Weight: 400.2 g/mol

5-(3,5-Dibromophenyl)-2,2'-bithiophene

CAS No.: 651329-37-2

Cat. No.: VC16794475

Molecular Formula: C14H8Br2S2

Molecular Weight: 400.2 g/mol

* For research use only. Not for human or veterinary use.

5-(3,5-Dibromophenyl)-2,2'-bithiophene - 651329-37-2

Specification

CAS No. 651329-37-2
Molecular Formula C14H8Br2S2
Molecular Weight 400.2 g/mol
IUPAC Name 2-(3,5-dibromophenyl)-5-thiophen-2-ylthiophene
Standard InChI InChI=1S/C14H8Br2S2/c15-10-6-9(7-11(16)8-10)12-3-4-14(18-12)13-2-1-5-17-13/h1-8H
Standard InChI Key BJRLIJAXUVPMJP-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=CC=C(S2)C3=CC(=CC(=C3)Br)Br

Introduction

Structural and Molecular Characteristics

5-(3,5-Dibromophenyl)-2,2'-bithiophene consists of two thiophene rings linked at their 2- and 2'-positions, with a 3,5-dibromophenyl group attached to the 5-position of one thiophene unit. The molecular formula is C14H8Br2S2\text{C}_{14}\text{H}_8\text{Br}_2\text{S}_2, yielding a molecular weight of 400.15 g/mol. Key structural features include:

  • Conjugated Backbone: The bithiophene core enables π-electron delocalization, critical for charge transport in electronic applications .

  • Bromine Substituents: The electron-withdrawing bromine atoms on the phenyl ring modulate electronic properties, potentially enhancing oxidative stability and intermolecular interactions .

  • Steric Considerations: The 3,5-dibromophenyl group introduces steric bulk, which may influence crystallization behavior and solubility in organic solvents .

Comparative analysis with structurally similar compounds, such as 5,5'-dibromo-3,3'-dihexyl-2,2'-bithiophene (PubChem CID: 15185062) , highlights how alkyl chains versus aromatic substituents alter solubility and thermal stability. For instance, dihexyl chains lower melting points compared to rigid dibromophenyl groups.

Synthetic Methodologies

While no reported synthesis of 5-(3,5-dibromophenyl)-2,2'-bithiophene exists, plausible routes are inferred from established bithiophene functionalization strategies:

Cross-Coupling Reactions

A Suzuki-Miyaura coupling between 5-bromo-2,2'-bithiophene and 3,5-dibromophenylboronic acid could yield the target compound. This method is widely used for constructing aryl-thiophene linkages . Key parameters include:

  • Catalyst System: Pd(PPh3_3)4_4 or PdCl2_2(dppf) in a mixture of toluene and aqueous Na2_2CO3_3.

  • Temperature: 80–100°C under inert atmosphere for 12–24 hours.

  • Yield Optimization: Excess boronic acid (1.5 eq) and degassed solvents improve conversion .

Catalytic Cyclization

Physicochemical Properties (Theoretical)

Predicted properties based on computational models and analogous compounds include:

PropertyValue/DescriptionBasis for Estimation
Melting Point180–200°CComparison to brominated aromatics
SolubilityLow in polar solvents; moderate in THF, DCMSimilar to 5,5'-dibromo-bithiophenes
UV-Vis Absorptionλmax350370 nm\lambda_{\text{max}} \approx 350-370\ \text{nm}Conjugated system with aryl groups
Electrochemical Bandgap~2.8 eV (estimated via DFT)Electron-withdrawing Br substituents

Challenges and Future Directions

  • Synthetic Refinement: Developing regioselective bromination protocols to avoid byproducts.

  • Property Validation: Experimental determination of optical, electrochemical, and thermal characteristics.

  • Toxicity Profiling: Brominated compounds often require rigorous safety evaluations; preliminary studies should assess environmental persistence and bioaccumulation risks.

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